AL-9
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Overview
Description
AL-9 is a replication inhibitor of GT-1b and GT-2a.
Scientific Research Applications
Antitumor Activity
- Quinazoline derivatives, similar in structure to the compound , have shown potent antitumor activities. For instance, some 4-arylaminoquinazoline derivatives demonstrated high antiproliferative activities against various tumor cells and were effective in inhibiting epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) (Zhang et al., 2019).
- Another study synthesized novel quinazoline derivatives and found that certain compounds exhibited better antitumor activities compared to Lapatinib, a known cancer treatment drug (Cai Zhi-qian, 2015).
Anticancer Properties
- A study on a quinazoline derivative indicated its effectiveness in inducing apoptosis and necrosis in human tumor cell lines, suggesting its potential as an anticancer drug (Ovádeková et al., 2005).
- Research on 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols derivatives, including a compound structurally similar to the specified chemical, highlighted their potent antiproliferative activity and ability to disturb microtubule formation in cancer cells (Suzuki et al., 2020).
Synthesis and Structural Analysis
- A study focused on the synthesis and crystal structure analysis of a similar quinazoline derivative, contributing to the understanding of its molecular properties (Sun et al., 2021).
- Research on the synthesis and crystal structure of tosylate salts of lapatinib, a drug structurally related to the compound, provided insights into the role of nonbonded interactions in the solid state, which is crucial for understanding the physicochemical properties of drug products (Ravikumar et al., 2013).
Molecular Docking and Design
- Novel pyrazoline derivatives synthesized for antimicrobial activities were subjected to molecular docking studies, illustrating the potential of such derivatives in the design of bioactive compounds (Ravula et al., 2016).
- Another study involving the design and synthesis of azole derivatives, including those with a morpholine moiety, highlighted their potential as antimicrobial agents, further demonstrated through molecular docking studies (Başoğlu et al., 2013).
Properties
CAS No. |
869218-90-6 |
---|---|
Molecular Formula |
C23H22N4O3 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[5-[4-(4-morpholin-4-ylanilino)quinazolin-6-yl]furan-2-yl]methanol |
InChI |
InChI=1S/C23H22N4O3/c28-14-19-6-8-22(30-19)16-1-7-21-20(13-16)23(25-15-24-21)26-17-2-4-18(5-3-17)27-9-11-29-12-10-27/h1-8,13,15,28H,9-12,14H2,(H,24,25,26) |
InChI Key |
LYZRWTKFOBBKKS-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CO |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AL-9; AL 9; AL9; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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